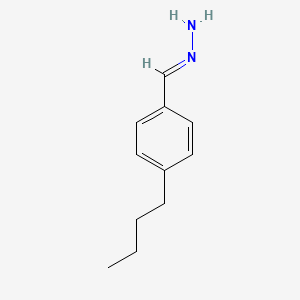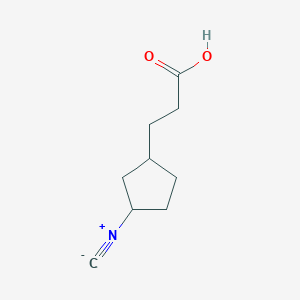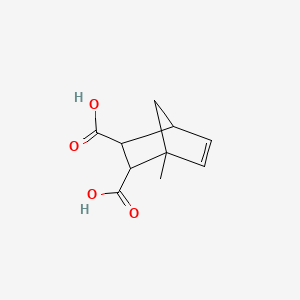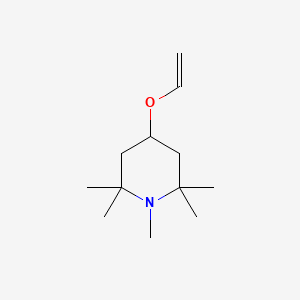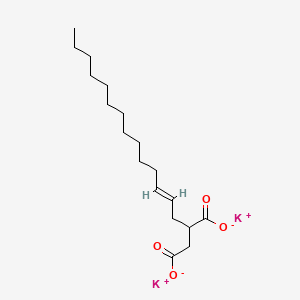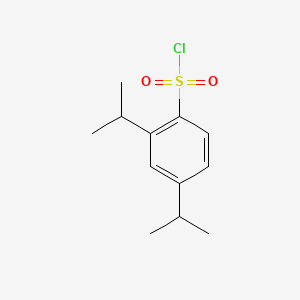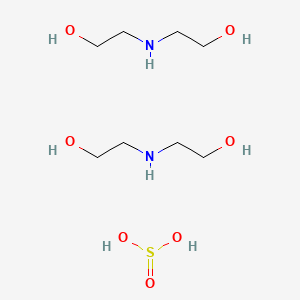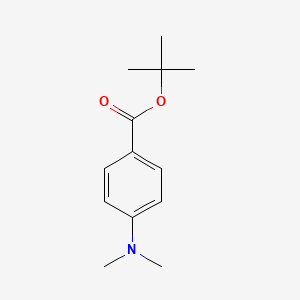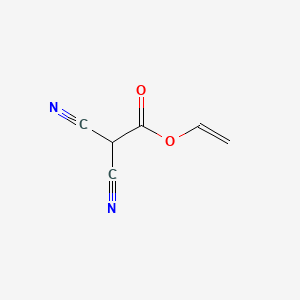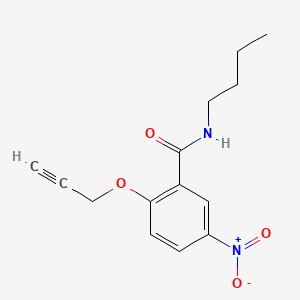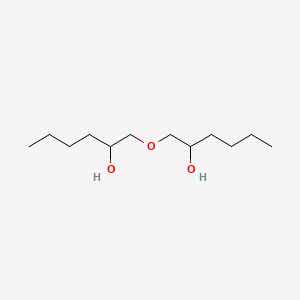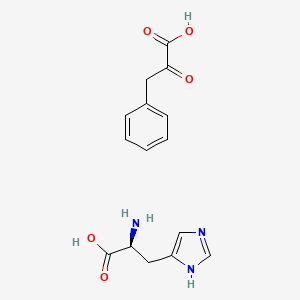
L-Histidine mono(3-phenylpyruvate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Histidine mono(3-phenylpyruvate) is a compound with the molecular formula C15H17N3O5 and a molecular weight of 319.31 g/mol It is a derivative of the amino acid L-histidine, where the histidine molecule is bonded to a 3-phenylpyruvate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine mono(3-phenylpyruvate) typically involves the reaction of L-histidine with 3-phenylpyruvic acid. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The reaction may involve the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
L-Histidine mono(3-phenylpyruvate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of L-Histidine mono(3-phenylpyruvate) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of L-Histidine mono(3-phenylpyruvate) depend on the type of reaction. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with modified functional groups .
Wissenschaftliche Forschungsanwendungen
L-Histidine mono(3-phenylpyruvate) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies to understand reaction mechanisms and pathways.
Biology: Studied for its potential role in biological processes and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its effects on metabolic pathways and its role in disease treatment.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of L-Histidine mono(3-phenylpyruvate) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to L-Histidine mono(3-phenylpyruvate) include other derivatives of L-histidine and 3-phenylpyruvate, such as:
- L-Histidine methyl ester
- L-Histidine ethyl ester
- 3-Phenylpyruvic acid
Uniqueness
L-Histidine mono(3-phenylpyruvate) is unique due to its specific structure, which combines the properties of both L-histidine and 3-phenylpyruvate. This unique combination allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it valuable for research and industrial applications .
Eigenschaften
CAS-Nummer |
93803-24-8 |
|---|---|
Molekularformel |
C15H17N3O5 |
Molekulargewicht |
319.31 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;2-oxo-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H8O3.C6H9N3O2/c10-8(9(11)12)6-7-4-2-1-3-5-7;7-5(6(10)11)1-4-2-8-3-9-4/h1-5H,6H2,(H,11,12);2-3,5H,1,7H2,(H,8,9)(H,10,11)/t;5-/m.0/s1 |
InChI-Schlüssel |
HXWWOVBNGFGPHI-ZSCHJXSPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)O.C1=C(NC=N1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


